

Natural sources of 1-Caffeoylquinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Caffeoylquinic acid

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An In-depth Technical Guide to the Natural Sources of **1-Caffeoylquinic Acid**

Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] These compounds are specialized plant metabolites involved in defense mechanisms against biotic and abiotic stress.[1] In recent years, CQAs have garnered significant attention from the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of 1-CQA and other CQAs, methods for their quantification, and their mechanism of action through relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Caffeoylquinic Acids

Caffeoylquinic acids are widely distributed throughout the plant kingdom. They are found in various parts of the plant, including the roots, rhizomes, flowers, leaves, fruits, and stems.[1] While 1-CQA has been specifically identified in several species, it is often present alongside other isomers such as 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid).

Notable plant sources of **1-Caffeoylquinic acid** include:

- *Eleutherococcus sessiliflorus* (roots)[1]

- *Solidago canadensis* L. (flowers, aerial parts)[1]
- *Ligusticum chuanxiong* (roots, rhizomes)[1]
- *Prunus domestica* (fruits)[1]
- *Platycodon grandiflorum*[1]
- *Lonicera japonica* (Japanese honeysuckle)[4]

In addition to these, CQAs are ubiquitous in a variety of common fruits and vegetables, such as apples, pears, plums, berries, and artichokes.[1][5] Coffee beans are a particularly rich source of CQAs, with concentrations of mono-CQAs accounting for up to 10% of the mass of green coffee beans.[1][6]

Quantitative Analysis of Caffeoylquinic Acids in Natural Sources

The concentration of caffeoylquinic acids can vary significantly depending on the plant species, the part of the plant, growing conditions, and post-harvest processing.[7] High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the most common analytical technique for the quantification of these compounds.[8][9]

The following table summarizes the quantitative data for various caffeoylquinic acids in selected natural sources.

Plant Source	Plant Part	Caffeoylquinic Acid Isomer(s)	Concentration	Reference
Vallaris glabra	Leaves	3-CQA and 4-CQA	370 ± 15 mg/100 g	[10]
Vallaris glabra	Leaves	5-CQA	353 ± 25 mg/100 g	[10]
Nerium oleander	Leaves	5-CQA	537 ± 103 mg/100 g	[10]
Lonicera japonica (commercial source)	Flowers	3-CQA and 4-CQA	23 ± 2.2 mg/100 g	[10]
Lonicera japonica (commercial source)	Flowers	5-CQA	173 ± 13 mg/100 g	[10]
Artichoke (Cynara scolymus L.)	Heads	1,5-di-O-caffeoylquinic acid	3890 mg/kg	[9]
Artichoke (Cynara scolymus L.)	Pomace	1,5-di-O-caffeoylquinic acid	3269 mg/kg	[9]
Green Coffee Beans	Beans	Total Chlorogenic Acids	34.43 ± 1.50 to 41.64 ± 3.28 mg/g	[11]
Roasted Coffee Beans	Beans	Total Chlorogenic Acids	2.05 ± 0.07 to 7.07 ± 0.16 mg/g	[11]
Korean Mountainous Vegetables (Compositae family)	-	Total Caffeoylquinic Acids in extracts	20.25 to 38.35% (w/w)	[12]

Ainsliaea acerifolia	Leaves	Chlorogenic acid (5-CQA)	-	[8]
Ainsliaea acerifolia	Leaves	Isochlorogenic acid A (3,5- diCQA)	-	[8]
Ainsliaea acerifolia	Leaves	1,5- dicafeoylquinic acid	-	[8]
Solanum melongena (eggplant) and relatives	Fruit	5-O- caffeoylquinic acid	Predominant mono-CQA	[13]
Scolymus hispanicus	Midribs	5-CQA and 3,5- diCQA	Up to 6.74 mg/g	[14]

Experimental Protocols

Extraction of Caffeoylquinic Acids from Plant Material

The following is a generalized protocol for the extraction of CQAs from plant tissues, based on methodologies cited in the literature.[10][15]

Materials:

- Fresh or freeze-dried plant material
- Liquid nitrogen
- Mortar and pestle
- Methanol (70% aqueous solution)
- Orbital shaker
- Filtration apparatus (e.g., suction filtration)

- Rotary evaporator

Procedure:

- Weigh a known amount of fresh or freeze-dried plant material (e.g., 1 gram).
- If using fresh material, powder it in a mortar and pestle with liquid nitrogen.
- Suspend the ground plant material in a suitable volume of 70% methanol (e.g., 50 mL).
- Agitate the suspension on an orbital shaker for a specified time (e.g., 1 hour).
- Filter the extract to separate the solid plant material from the liquid extract.
- To ensure complete extraction, the solid residue can be re-extracted two more times with fresh solvent.
- Combine the filtrates and remove the solvent using a rotary evaporator to obtain the dried extract.
- Store the dried extract at -20°C for further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of CQAs.[\[8\]](#)[\[10\]](#)

Instrumentation:

- HPLC system with a pump, autosampler, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
- Reversed-phase C18 column.

Reagents:

- Acetonitrile (HPLC grade)

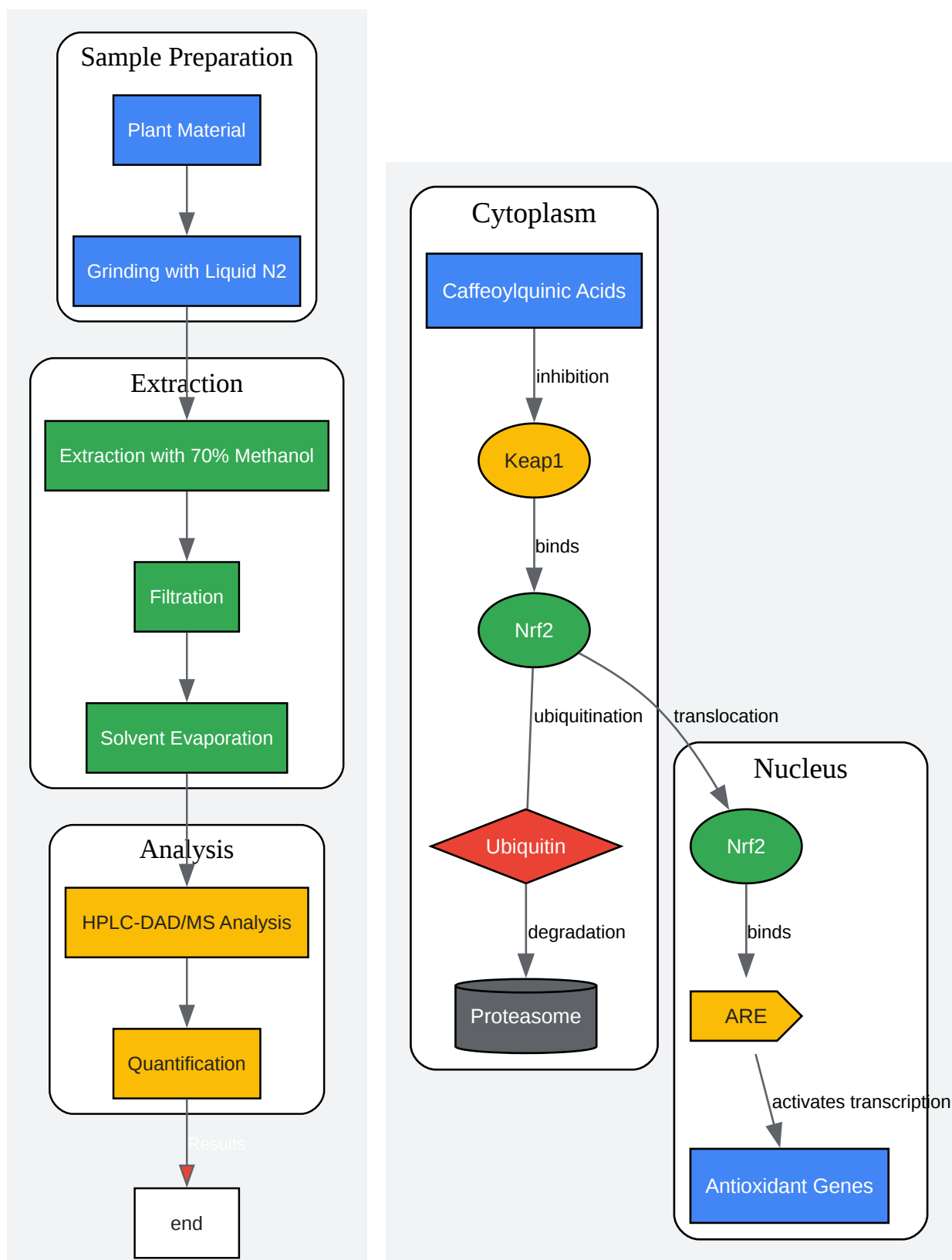
- Formic acid or acetic acid (for mobile phase acidification)
- Ultrapure water
- CQA standards (e.g., 1-CQA, 3-CQA, 4-CQA, 5-CQA)

Chromatographic Conditions (Example):

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A time-programmed gradient from a high concentration of mobile phase A to a high concentration of mobile phase B to separate the compounds of interest.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection Wavelength: 325 nm (for DAD)

Quantification:

- Prepare a series of standard solutions of known concentrations for the CQA isomers of interest.
- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Dissolve the plant extract in the mobile phase and inject it into the HPLC system.
- Identify the peaks corresponding to the CQA isomers based on their retention times compared to the standards.
- Quantify the amount of each CQA in the extract by using the calibration curve.

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- To cite this document: BenchChem. [Natural sources of 1-Caffeoylquinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190715#natural-sources-of-1-caffeoylquinic-acid>]

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